(R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid
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Overview
Description
®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form alcohols or other derivatives.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for ®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, influencing various biological processes. The tert-butoxy group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzo(1,3)dioxol-5-yl-acrylic acid
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide
Uniqueness
®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high enantioselectivity and stability make it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C15H18O6 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18O6/c1-15(2,3)21-13(16)7-10(14(17)18)9-4-5-11-12(6-9)20-8-19-11/h4-6,10H,7-8H2,1-3H3,(H,17,18)/t10-/m1/s1 |
InChI Key |
SDTNNLVFCYPOTH-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)C(=O)O |
Origin of Product |
United States |
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